N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound with the molecular formula C12H10N4O3. It is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core with hydroxyl groups at positions 2 and 4, and an acetamide group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound shares a similar core structure but differs in its substituents, leading to different chemical properties and applications.
Other Imidazole Derivatives: Compounds with imidazole rings often exhibit similar reactivity and applications, but the specific substituents can significantly alter their properties.
Uniqueness
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is unique due to its specific combination of functional groups and core structure.
Eigenschaften
Molekularformel |
C12H10N4O3 |
---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C12H10N4O3/c1-6(17)13-9-10(18)15-12-14-7-4-2-3-5-8(7)16(12)11(9)19/h2-5,19H,1H3,(H,13,17)(H,14,15,18) |
InChI-Schlüssel |
DWXZFFUNFDMOIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N2C3=CC=CC=C3N=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.